(R)-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chloro-fluoro substituted aromatic ring, a methoxyphenoxy group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of the chloro-fluoro substituted aromatic ring, followed by the introduction of the methoxyphenoxy group through nucleophilic substitution. The final step involves the formation of the sulfinamide moiety under specific reaction conditions, such as the use of sulfinyl chlorides and amines in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The aromatic ring can undergo reduction reactions to remove halogen substituents.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfonamides.
Reduction: Dehalogenated aromatic compounds.
Substitution: New derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Chemistry
Biology
In biological research, ®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide may serve as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, by targeting specific biological pathways.
Industry
In industrial applications, this compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide would depend on its specific application. For instance, in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfonamide: A closely related compound with a sulfonamide group instead of a sulfinamide.
®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-thioamide: A similar compound with a thioamide group.
Uniqueness
The uniqueness of ®-N-((S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25ClFNO3S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[(1S)-1-[3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H25ClFNO3S/c1-13(23-27(24)20(2,3)4)17-10-14(22)11-19(21)18(17)12-26-16-8-6-15(25-5)7-9-16/h6-11,13,23H,12H2,1-5H3/t13-,27?/m0/s1 |
InChI Key |
DEBIWGMDANSMTF-NGXIVSIZSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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